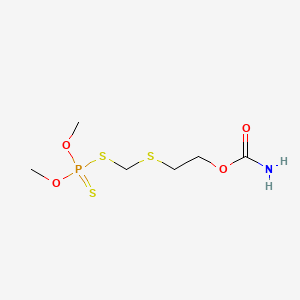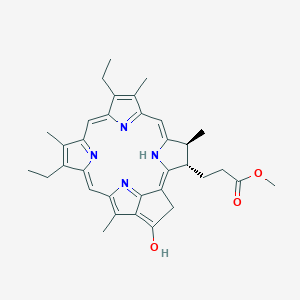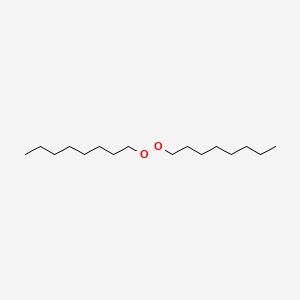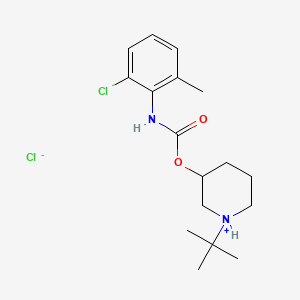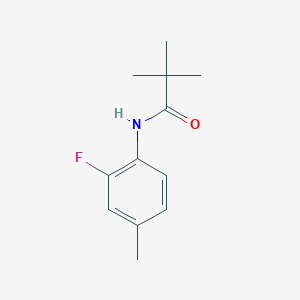
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a methyl group on the benzene ring, as well as a 2,2-dimethylpropanamide group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base.
Direct Amidation: The direct reaction of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH (Sodium hydroxide), DMF (Dimethylformamide)
Major Products Formed:
Oxidation: Fluoro-4-methylbenzoic acid derivatives
Reduction: Corresponding alcohols or amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide may be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects. Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparaison Avec Des Composés Similaires
N-(2-fluoro-3-methylphenyl)-2,2-dimethylpropanamide
N-(2-fluoro-5-methylphenyl)-2,2-dimethylpropanamide
N-(2-chloro-4-methylphenyl)-2,2-dimethylpropanamide
Uniqueness: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
QNQMNOFBFKHOKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
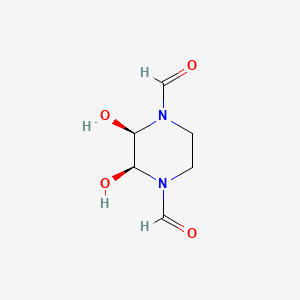

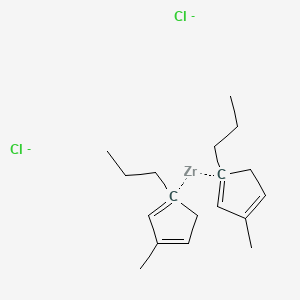
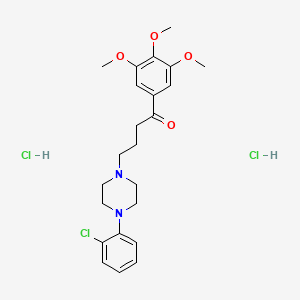
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
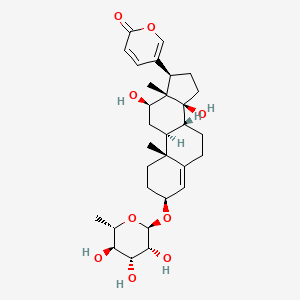
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

